molecular formula C42H65NO16 B000649 Ammonium glycyrrhizate CAS No. 1407-03-0

Ammonium glycyrrhizate

Cat. No.: B000649
CAS No.: 1407-03-0
M. Wt: 840 g/mol
InChI Key: ILRKKHJEINIICQ-OOFFSTKBSA-N
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Description

Ammonium glycyrrhizinate is a compound derived from glycyrrhizic acid, which is a major active constituent of the liquorice root (Glycyrrhiza glabra). This compound is known for its wide range of pharmacological and biological activities, including anti-inflammatory, antiviral, and hepatoprotective effects . It has been traditionally used in various medicinal systems and continues to be a significant component in modern clinical medicine.

Biochemical Analysis

Biochemical Properties

Ammonium Glycyrrhizinate interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit cardiac apoptosis and necrosis, exert anti-inflammatory and immune regulatory actions, and show antiviral effects .

Cellular Effects

Ammonium Glycyrrhizinate has significant effects on various types of cells and cellular processes. In neuroblastoma cells line SH-SY5Y, it was observed that Ammonium Glycyrrhizinate could prevent cytotoxic effect and mitochondrial fragmentation after high-glucose administration . It also has the ability to prevent apoptosis and mitochondrial dysfunction induced by high glucose .

Molecular Mechanism

Ammonium Glycyrrhizinate exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the expression of genes related to apoptotic cell death or oxidative stress pathways, suggesting a potential protective role for Ammonium Glycyrrhizinate in oxidative stress-induced cell death .

Temporal Effects in Laboratory Settings

The effects of Ammonium Glycyrrhizinate change over time in laboratory settings. HPLC analysis of Ammonium Glycyrrhizinate listed in the monographs of the European Pharmacopoeia (EP) and United States Pharmacopoeia (USP) showed that it has a stable structure .

Dosage Effects in Animal Models

The effects of Ammonium Glycyrrhizinate vary with different dosages in animal models. A single intraperitoneal injection of Ammonium Glycyrrhizinate was able to produce anti-inflammatory effects in zymosan-induced paw edema and peritonitis .

Metabolic Pathways

Ammonium Glycyrrhizinate is involved in various metabolic pathways. It has been found to modulate gut microbiota-conjugated BAs-FXR signaling, which is crucial for maintaining metabolic homeostasis and regulating glucose and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ammonium glycyrrhizinate typically involves the extraction of glycyrrhizic acid from liquorice root. The glycyrrhizic acid is then dissolved in an organic solvent and subjected to reflux extraction. Ammonia or ammonium hydroxide is added to the solution, and the mixture is filtered and dried to obtain ammonium glycyrrhizinate .

Industrial Production Methods: In industrial settings, glycyrrhizinate is extracted multiple times using acidic alcohol substances. The high-purity ammonium glycyrrhizinate is obtained through crystallization and centrifugation techniques. This method ensures high product purity, excellent color, and uniform crystal formation .

Chemical Reactions Analysis

Types of Reactions: Ammonium glycyrrhizinate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed: The major products formed from these reactions include derivatives of glycyrrhizic acid, which possess enhanced biological activities. These derivatives are often used in pharmaceutical formulations for their therapeutic benefits .

Scientific Research Applications

Ammonium glycyrrhizinate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ammonium glycyrrhizinate is unique compared to other similar compounds due to its broad spectrum of biological activities and low toxicity. Similar compounds include:

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRKKHJEINIICQ-OOFFSTKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68083-53-4
Record name α-D-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-, ammonium salt (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68083-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

840.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53956-04-0
Record name Ammonium glycyrrhizinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53956-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium glycyrrhizate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1)
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Record name Ammonium glycyrrhizate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMMONIUM GLYCYRRHIZATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VRD35U26C
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    A: Ammonium glycyrrhizinate exhibits anti-inflammatory activity through multiple mechanisms. It can reduce the levels of pro-inflammatory markers like matrix metalloproteinases and lipid peroxidation products in tissues such as bone and mucoperiosteum. [] It has also been shown to protect liver tissue from damage induced by carbon tetrachloride. []

      A: Yes, studies in mice indicate that ammonium glycyrrhizinate influences the immune system by affecting the activity of immunoregulatory mediators like prostaglandin E2, F2α, cAMP, and cGMP. [] Further research is needed to fully elucidate the specific mechanisms and whether these effects are prostaglandin-dependent.

        A: Research suggests that ammonium glycyrrhizinate might offer protection against high glucose-induced cellular damage. In a study using the SH-SY5Y neuroblastoma cell line, ammonium glycyrrhizinate was found to prevent cytotoxic effects and mitochondrial fragmentation caused by high glucose exposure. []

          ANone: The molecular formula of ammonium glycyrrhizinate is C42H61O16NH4, and its molecular weight is 839.96 g/mol.

            A: Techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize and differentiate the principal components and related substances in ammonium glycyrrhizinate. [, , ]

              A: While ammonium glycyrrhizinate generally exhibits good stability, specific formulation strategies can be employed to further enhance its stability and bioavailability. []

                A: Researchers are exploring innovative drug delivery systems, such as unsaturated fatty acid vesicles, to improve the topical delivery and enhance the antioxidant activity of ammonium glycyrrhizinate. []

                  A: Studies in rats indicate that after oral administration, ammonium glycyrrhizinate is primarily distributed to the blood and liver. [, ]

                    A: Yes, the formulation of ammonium glycyrrhizinate can significantly impact its pharmacokinetic properties. For instance, incorporating ammonium glycyrrhizinate into a multiple emulsion formulation resulted in a slower release profile compared to a simple aqueous solution. []

                      A: Ammonium glycyrrhizinate has been investigated for its therapeutic potential in various conditions, including chronic hepatitis, dermatitis, eczema, and nephrotic syndrome. [, , , , ]

                      A: Yes, researchers utilize various animal models, including rats and mice, to investigate the pharmacological effects of ammonium glycyrrhizinate. These models help assess its efficacy in conditions like cardiomyopathy and arthritis. [, ]

                      A: While generally considered safe for short-term use, long-term or high-dose administration of ammonium glycyrrhizinate, similar to its parent compound glycyrrhizic acid, may lead to adverse effects like hypertension, hypokalemia, and water retention. [] Further research is necessary to fully establish its long-term safety profile.

                      A: Stringent quality control measures are employed throughout the manufacturing process of ammonium glycyrrhizinate. These include utilizing high-purity raw materials and implementing robust analytical techniques, such as HPLC, to ensure the consistency, safety, and efficacy of the final product. [, , ]

                      A: Accurately quantifying ammonium glycyrrhizinate and its related substances, particularly its isomers (18α-Gly and 18β-Gly), can be challenging. Researchers have developed improved HPLC methods to address this, enabling better separation and quantification of these components. [, ]

                      A: Yes, research on ammonium glycyrrhizinate is ongoing. Scientists continue to explore its potential in various therapeutic areas, including cancer, inflammatory diseases, and metabolic disorders. [, ]

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